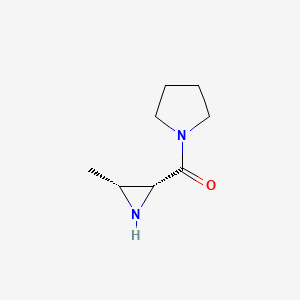
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound featuring both aziridine and pyrrolidine rings
準備方法
The synthesis of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the pyrrolidine ring: This step involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.
Coupling of the two rings: The final step involves the coupling of the aziridine and pyrrolidine rings, often through the use of coupling reagents such as carbodiimides or phosphonium salts.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the aziridine ring and the formation of corresponding amines and alcohols.
科学的研究の応用
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of ((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.
類似化合物との比較
((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring but differ in their substituents and overall structure.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are often used in similar applications.
Beta-lactams: These compounds also feature a strained ring system and are widely studied for their antibiotic properties.
The uniqueness of This compound lies in its combination of both aziridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
[(2R,3R)-3-methylaziridin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C8H14N2O/c1-6-7(9-6)8(11)10-4-2-3-5-10/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChIキー |
HXWVNYUBMSASCA-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1[C@@H](N1)C(=O)N2CCCC2 |
正規SMILES |
CC1C(N1)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



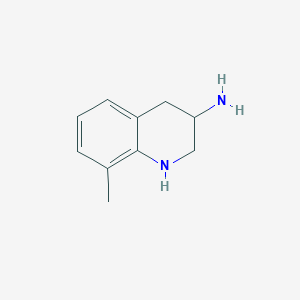
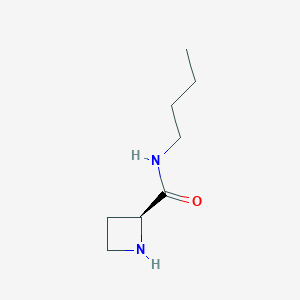
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
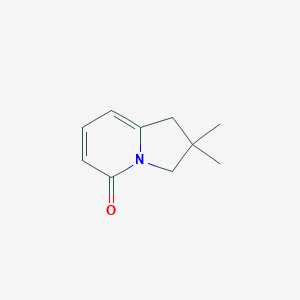
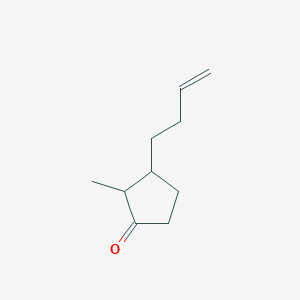

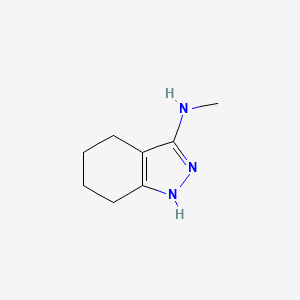
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
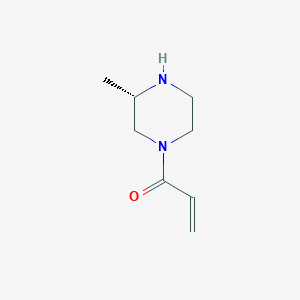

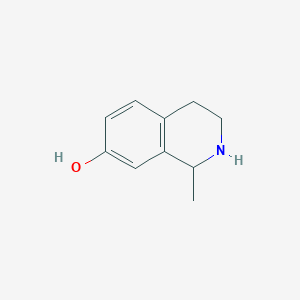
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
